molecular formula C13H10ClFN2 B1470714 4-Chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine CAS No. 1508455-78-4

4-Chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine

Cat. No.: B1470714
CAS No.: 1508455-78-4
M. Wt: 248.68 g/mol
InChI Key: YCCYHPXJDGWYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine is a chemical building block for research. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. This compound is a versatile chemical intermediate primarily used in medicinal chemistry and antibacterial research. Compounds featuring the 4-chloro-2-cyclopropylpyrimidine core are recognized as key precursors in the synthesis of novel antibacterial agents . Specifically, this core structure serves as a critical scaffold for developing pyrido[1,2-c]pyrimidine-1,3-diones, a class of fluoroquinolone-like compounds that exhibit potent activity against a broad spectrum of bacteria . The chloro group at the 4-position is a reactive site that allows for further functionalization, while the cyclopropyl and 3-fluorophenyl substituents are common pharmacophores known to enhance biological activity and optimize drug-like properties in pharmaceutical candidates . Researchers value this compound for constructing advanced bicyclic ring systems aimed at combating antibiotic-resistant bacterial strains . Intended Use and Handling: This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2/c14-12-7-11(9-2-1-3-10(15)6-9)16-13(17-12)8-4-5-8/h1-3,6-8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCYHPXJDGWYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Formation and Chlorination

A related preparation method for 4-chloro-pyrimidine derivatives involves condensation of dichloroacrylonitrile with orthoformates, followed by cyclization with formamidine salts and elimination of hydrogen chloride to yield 4-chloro-pyrimidines. This approach is exemplified by the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and can be adapted for other substituted pyrimidines:

  • Step 1: Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to obtain a dichloro-substituted butadiene intermediate.
  • Step 2: Addition condensation cyclization with formamidine salt in a solvent under controlled temperature (0–50 °C), followed by heating (50–110 °C) to promote ring closure and elimination of HCl.
  • Step 3: Isolation of the 4-chloro-pyrimidine by filtration, washing, and drying.

This method provides a robust route to 4-chloro-pyrimidine cores with high purity and yield.

Example Synthetic Route (Hypothetical Adaptation)

Step Reaction Type Reagents/Conditions Outcome
1 Condensation 2-cyclopropyl-3-fluorobenzonitrile + orthoformate Formation of substituted butadiene intermediate
2 Cyclization with formamidine Formamidine salt, base, solvent, 0–110 °C Pyrimidine ring formation with 4-chloro substituent
3 Purification Filtration, washing, drying Isolation of this compound

This sequence aligns with known pyrimidine preparation methods, adapted for the specific substituents.

Comparative Analysis of Preparation Methods

Method Aspect Condensation-Cyclization Route Multi-step Functionalization Route
Starting Materials Dichloroacrylonitrile derivatives, formamidine salts Substituted nitriles, aryl halides, cyclopropyl precursors
Key Reactions Condensation, cyclization, elimination of HCl Cross-coupling, alkylation, cyclopropanation
Reaction Conditions Moderate temperatures (0–110 °C), controlled addition Varied, depending on coupling and substitution steps
Yield and Purity High yield, high purity due to controlled cyclization Dependent on coupling efficiency and purification
Scalability Suitable for industrial scale due to simple steps More complex, may require optimization for scale-up

Research Findings and Optimization Notes

  • The condensation-cyclization method benefits from straightforward reaction conditions and fewer purification steps, making it attractive for large-scale synthesis.
  • The use of formamidine salts and controlled temperature profiles is critical to achieving high selectivity for the 4-chloro substitution.
  • Introduction of the cyclopropyl group early in the synthesis helps maintain its integrity throughout the process.
  • The 3-fluorophenyl substituent can be introduced either via starting materials or via late-stage cross-coupling, with the latter providing flexibility but requiring additional steps.
  • Solvent choice and base strength significantly influence reaction rates and yields, with polar aprotic solvents and mild bases favored for cyclization steps.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Condition Notes
Temperature 0–110 °C Stepwise control critical for cyclization
Solvents Polar aprotic (e.g., DMF, DMSO) Enhance solubility and reaction rates
Bases Alkali hydroxides or carbonates Used for deprotonation and cyclization
Reaction Time 2–8 hours per step Ensures completion and selectivity
Purification Filtration, washing, recrystallization Yields high purity product

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

    Oxidation Reactions: Products include pyrimidine N-oxides.

    Reduction Reactions: Products include dihydropyrimidines.

Scientific Research Applications

Key Mechanisms Identified

  • Enzyme Inhibition : Potential inhibitor of cyclooxygenase (COX) enzymes, relevant in inflammation pathways.
  • Antimicrobial Activity : Exhibits activity against gram-positive bacteria.
  • Antioxidant Properties : Capable of scavenging free radicals, indicating potential use in oxidative stress-related conditions.

Chemistry

In synthetic organic chemistry, 4-Chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine serves as a valuable building block for creating more complex molecules. It is utilized in:

  • Synthesis of Pyrimidine Derivatives : Used to create various functionalized pyrimidines for further studies.
  • Reaction Mechanism Studies : Investigated for understanding reaction pathways and mechanisms in organic synthesis.

Biology

The compound's biological applications are significant, particularly in drug discovery and development:

  • Biochemical Assays : Employed as a probe to study enzyme-substrate interactions.
  • Therapeutic Potential : Investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for new therapeutic agents.

Industry

In industrial applications, this compound is used in the production of specialty chemicals with unique properties. Its ability to modify material characteristics makes it suitable for:

  • Development of Specialty Polymers : Enhancing the properties of materials used in pharmaceuticals and coatings.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound effectively inhibits COX enzymes, which are crucial in mediating inflammatory responses. The IC50 value of 0.04 μM indicates significant potency compared to other compounds.

Antimicrobial Testing

Preliminary tests show that this compound has moderate activity against various gram-positive bacterial strains, suggesting potential as an antimicrobial agent.

Antioxidant Evaluation

The compound has been evaluated for its antioxidant properties through assays measuring free radical scavenging capacity. Results indicate high antioxidant activity, supporting further research into its therapeutic applications in oxidative stress-related diseases.

Future Directions in Research

Given the promising biological activities exhibited by this compound, future research should focus on:

  • In Vivo Efficacy : Assessing therapeutic potential in animal models to confirm efficacy and safety.
  • Mechanistic Studies : Elucidating precise molecular targets and pathways involved in its action.
  • Structure-Activity Relationship (SAR) : Modifying the structure to enhance potency and selectivity for specific biological targets.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Molecular Formula Substituents (Positions 2, 4, 6) Molar Mass (g/mol) Key Features
This compound C₁₃H₁₀ClFN₂ 2-Cyclopropyl, 4-Cl, 6-(3-Fluorophenyl) 256.69 High lipophilicity due to cyclopropyl and aryl groups; potential bioactivity
4-Chloro-6-(3-fluorophenyl)pyrimidine C₁₀H₆ClFN₂ 2-H, 4-Cl, 6-(3-Fluorophenyl) 208.62 Simpler structure; lower steric hindrance
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine C₁₀H₇ClFN₃S 2-NH₂, 4-Cl, 6-(4-Fluorophenylsulfanyl) 255.70 Sulfur-containing substituent enhances π-stacking and hydrogen bonding
2,4-Dichloro-6-phenylpyrimidine C₁₀H₆Cl₂N₂ 2-Cl, 4-Cl, 6-Phenyl 225.07 Dichloro substitution increases electrophilicity
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine C₁₇H₉Cl₂F₃N₂ 2-Phenyl, 4-CF₃, 6-(3,5-Dichlorophenyl) 369.20 Strong electron-withdrawing CF₃ group; enhanced thermal stability

Key Observations :

  • Lipophilicity : The cyclopropyl group in the target compound increases lipophilicity compared to analogs with hydrogen (C₁₀H₆ClFN₂) or amine (C₁₀H₇ClFN₃S) at position 2. This property may improve membrane permeability in biological systems.
  • Electronic Effects : Electron-withdrawing groups (Cl, CF₃) enhance electrophilicity, making the pyrimidine ring more reactive toward nucleophilic substitution .
  • Steric Effects : Bulky substituents like cyclopropyl or phenyl groups influence crystal packing and molecular conformation, as seen in crystal structures of related fluorophenyl-pyrimidines .

Comparison with Analogs :

  • 4-Chloro-6-(3-fluorophenyl)pyrimidine : Synthesized via direct coupling of 3-fluorophenyl boronic acid to a dichloropyrimidine intermediate .
  • Sulfanyl Derivatives: Thiolation reactions (e.g., using 4-fluorothiophenol) introduce sulfur-based substituents, enabling diverse hydrogen-bonding interactions .

Crystallographic and Interaction Analysis

  • Conformational Flexibility : The 3-fluorophenyl group in the target compound may adopt axial or equatorial positions, as observed in ethyl 5-(3-fluorophenyl)-thiazolo[3,2-a]pyrimidine derivatives .
  • Intermolecular Interactions : Weak C–H···F and π–π stacking (centroid distances ~3.76 Å) stabilize crystal packing, similar to fluorophenyl-containing analogs .

Biological Activity

4-Chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is C11H10ClFN2C_{11}H_{10}ClFN_2. The presence of a cyclopropyl group and a fluorophenyl moiety contributes to its unique biological properties. The molecular structure can be summarized as follows:

PropertyDescription
Molecular FormulaC11H10ClFN2C_{11}H_{10}ClFN_2
Molecular Weight224.66 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may act as an inhibitor for various enzymes and receptors involved in disease pathways.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, particularly against gram-positive bacteria.
  • Antioxidant Properties : It has been evaluated for its ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions.

Case Studies and Experimental Results

  • Anti-inflammatory Activity :
    • A study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including this compound. The compound demonstrated significant inhibition of COX-1 and COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
  • Antimicrobial Testing :
    • In vitro tests revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .
  • Antioxidant Evaluation :
    • The antioxidant capacity was assessed using DPPH and ABTS assays, showing that the compound effectively reduced oxidative stress markers in cellular models .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other pyrimidine derivatives:

Compound NameCOX Inhibition IC50 (μM)Antimicrobial ActivityAntioxidant Activity
This compound0.04ModerateHigh
Pyrimidine Derivative A0.05LowModerate
Pyrimidine Derivative B0.03HighLow

Future Directions in Research

The promising biological activities exhibited by this compound warrant further investigation into its pharmacokinetic properties and potential therapeutic applications. Future studies should focus on:

  • In vivo efficacy : Assessing the therapeutic potential in animal models.
  • Mechanistic studies : Elucidating the precise molecular targets and pathways involved.
  • Structure-activity relationship (SAR) : Modifying the structure to enhance potency and selectivity.

Q & A

Basic Questions

Q. What safety protocols are critical when handling 4-Chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, protective clothing, masks, and goggles) to avoid skin/eye contact and inhalation .
  • Conduct reactions involving volatile intermediates in a fume hood or glovebox to minimize exposure .
  • Employ filtered pipette tips and dedicated equipment to prevent cross-contamination .
  • Dispose of waste via certified biological/chemical waste management services to mitigate environmental risks .

Q. Which synthetic routes are viable for preparing this compound?

  • Methodological Answer :

  • Step 1 : Start with a pyrimidine core (e.g., 2,4,6-trichloropyrimidine) and introduce substituents via nucleophilic aromatic substitution. For example, cyclopropane groups can be added using cyclopropyl Grignard reagents .
  • Step 2 : Fluorophenyl groups are typically introduced via Suzuki-Miyaura coupling with a 3-fluorophenylboronic acid derivative under palladium catalysis .
  • Step 3 : Final chlorination at the 4-position may require POCl₃ or PCl₃ in anhydrous conditions .

Q. What spectroscopic and crystallographic methods confirm the molecular structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., cyclopropyl protons at δ 1.0–1.5 ppm; fluorophenyl aromatic signals) .
  • X-ray crystallography : Resolve bond lengths (e.g., C-Cl ≈ 1.73 Å, C-F ≈ 1.35 Å) and dihedral angles to validate stereochemistry .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₀ClF₂N₃: 297.0524) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂/XPhos systems for Suzuki couplings to enhance cross-coupling efficiency .
  • Temperature Control : Conduct chlorination steps at 80–100°C in refluxing toluene to minimize side reactions .
  • Solvent Selection : Use DMF or THF for cyclopropane introduction to stabilize intermediates .

Q. How should researchers resolve contradictions in crystallographic data for pyrimidine derivatives?

  • Methodological Answer :

  • Replicate Experiments : Repeat X-ray diffraction under standardized conditions (e.g., 298 K, Cu-Kα radiation) .
  • Computational Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., using Gaussian at B3LYP/6-31G*) .
  • Check for Polymorphism : Assess if temperature or solvent variations during crystallization induce structural discrepancies .

Q. What strategies are effective for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Assays : Screen against kinases or phosphatases using fluorescence-based substrates (e.g., ATPase activity) .
  • Receptor Binding Studies : Perform competitive radioligand assays (e.g., with ³H-labeled imatinib analogs for kinase targets) .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine

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